(Z)-(2,3-14C2)But-2-enedioic acid
Overview
Description
(Z)-(2,3-14C2)But-2-enedioic acid, also known as maleic acid, is an organic compound with the formula HO2CCH=CHCO2H. It is a dicarboxylic acid, meaning it contains two carboxyl groups. This compound is the cis isomer of butenedioic acid, whereas fumaric acid is the trans isomer . Maleic acid is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic acid can be synthesized through the hydrolysis of maleic anhydride. The reaction involves the addition of water to maleic anhydride, resulting in the formation of maleic acid . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, maleic acid is produced by the oxidation of benzene or butane. The oxidation process yields maleic anhydride, which is then hydrolyzed to produce maleic acid . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Maleic acid undergoes various chemical reactions, including:
Oxidation: Maleic acid can be oxidized to produce fumaric acid, the trans isomer of butenedioic acid.
Reduction: Reduction of maleic acid results in the formation of succinic acid.
Substitution: Maleic acid can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions with maleic acid.
Major Products Formed
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Various maleic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
Maleic acid has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fumaric acid and other derivatives.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Utilized in the formulation of certain pharmaceutical compounds.
Industry: Applied in the production of resins, coatings, and adhesives.
Mechanism of Action
Maleic acid exerts its effects through various molecular targets and pathways. One of its primary mechanisms involves the inhibition of enzymes such as aspartate aminotransferase . This inhibition affects metabolic pathways and can lead to various biochemical changes within cells .
Comparison with Similar Compounds
Maleic acid is often compared with its trans isomer, fumaric acid. While both compounds share similar chemical structures, they exhibit distinct properties:
Solubility: Maleic acid is more soluble in water compared to fumaric acid.
Melting Point: Maleic acid has a lower melting point (135°C) than fumaric acid (287°C).
Industrial Applications: Maleic acid is primarily used in the production of resins and coatings, while fumaric acid is used in food and beverage industries as an acidulant.
List of Similar Compounds
- Fumaric acid
- Succinic acid
- Crotonic acid
Properties
IUPAC Name |
(Z)-(2,3-14C2)but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1+2,2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-YWNKZVFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH](=[14CH]\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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